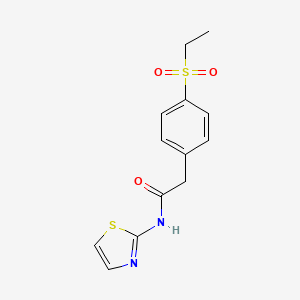

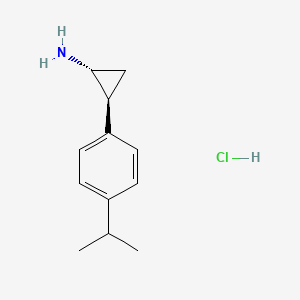

![molecular formula C9H9N3O3 B2821267 Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate CAS No. 222292-69-5](/img/structure/B2821267.png)

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It belongs to the class of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine . These compounds have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Synthesis Analysis

New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis of imidazo[1,5-A]pyrimidines is based on the application of 1H-imidazol-4(5)-aminederivatives and 1,3-biselectrophilic reagents, such as 1,3-diketones, as starting materials .Molecular Structure Analysis

The molecular structure of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is characterized by an imidazo[1,5-A]pyrimidine core, which is a fused ring system combining an imidazole ring and a pyrimidine ring .Chemical Reactions Analysis

The synthesis of imidazo[1,5-A]pyrimidine derivatives involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-A]pyrimidine core into 3H-imidazo[4,5-B]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (EHIPC) exhibits promising pharmacological properties. Researchers have explored its potential as:

- GABA Receptor Agonists : EHIPC and related imidazo[1,5-a]pyrimidines act as nonbenzodiazepine GABA receptor agonists, which could have applications in anxiety and sleep disorders .

- Anti-Inflammatory Agents : Some derivatives of EHIPC have shown anti-inflammatory activity, making them potential candidates for treating conditions like rheumatoid arthritis .

Chemical Biology and Enzyme Inhibition

EHIPC derivatives have been investigated for their effects on specific enzymes and biological pathways:

- p38 MAP Kinase Inhibitors : Imidazo[1,5-a]pyrimidines, including EHIPC, have been studied as inhibitors of p38 mitogen-activated protein kinases (MAPKs). These enzymes play a role in inflammation and cell signaling .

- Antibacterial Properties : Certain EHIPC derivatives exhibit antibacterial activity, making them interesting targets for drug development .

Synthetic Methodology and Organic Chemistry

Researchers have developed synthetic routes to access EHIPC and its derivatives:

- Condensation Reactions : A convenient method involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde derivatives under mild conditions. This route leads to 3-substituted imidazo[1,5-a]-pyrimidines .

Materials Science and Heterocyclic Compounds

EHIPC and related compounds are valuable building blocks in materials science:

- Regioselective Synthesis : Researchers have achieved regioselective synthesis of EHIPC derivatives using Suzuki-Miyaura cross-coupling reactions. These compounds can be further modified for various applications .

Mécanisme D'action

Target of Action

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a derivative of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, such as adenine and guanine . These compounds have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Mode of Action

Based on its structural similarity to other imidazopyrimidines, it may interact with its targets (such as gaba receptors or p38 mapk) to modulate their function . This could result in changes to cellular signaling pathways, leading to therapeutic effects.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate would depend on its specific targets. For example, if it acts as a GABA receptor agonist, it could enhance inhibitory neurotransmission in the central nervous system. If it inhibits p38 MAPK, it could modulate inflammatory responses and cell proliferation .

Result of Action

The molecular and cellular effects of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, it could potentially alter neuronal activity if it acts on GABA receptors, or it could modulate immune responses if it inhibits p38 MAPK .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate. For example, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine occurs only under acidic conditions .

Propriétés

IUPAC Name |

ethyl 2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLWNXKFVAOSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(=O)C=CN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

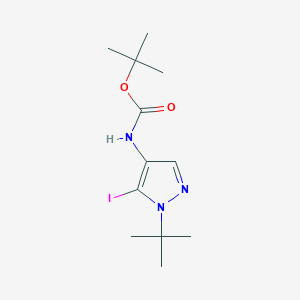

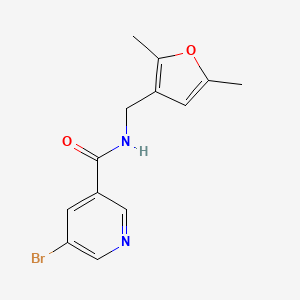

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)

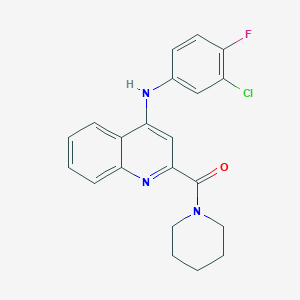

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

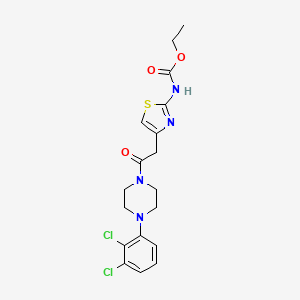

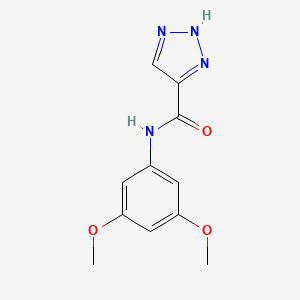

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)

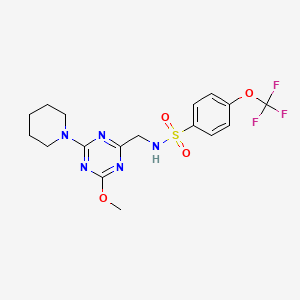

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)